molecular formula C23H34N2O3S B4298591 1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B4298591
M. Wt: 418.6 g/mol
InChI Key: AKXAWFUPRQISDT-UHFFFAOYSA-N
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Description

1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a unique combination of adamantyl and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine moieties. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is often synthesized via cyclization reactions. The final step involves the sulfonylation of the piperazine ring with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-(1-adamantyl)-4-[(4-hydroxy-2,5-dimethylphenyl)sulfonyl]piperazine.

    Reduction: Formation of 1-(1-adamantyl)-4-[(4-methoxy-2,5-dimethylphenyl)thio]piperazine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-adamantyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical and biological properties.

    4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine: Lacks the adamantyl group, which affects its steric and electronic properties.

    1-(1-adamantyl)-4-(phenylsulfonyl)piperazine: Similar structure but lacks the methoxy and dimethyl groups, leading to different reactivity and applications.

Uniqueness

1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of the adamantyl and piperazine structures, along with the presence of the methoxy and sulfonyl groups. This unique combination imparts specific steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3S/c1-16-9-22(17(2)8-21(16)28-3)29(26,27)25-6-4-24(5-7-25)23-13-18-10-19(14-23)12-20(11-18)15-23/h8-9,18-20H,4-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXAWFUPRQISDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

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